1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-
Description
1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]- is a Schiff base derivative synthesized via the condensation of 1,2-benzenediamine (o-phenylenediamine) with two equivalents of 4-nitrobenzaldehyde. This compound features a central benzene ring with two imine (-C=N-) linkages, each substituted with a 4-nitrophenyl group. The nitro groups (-NO₂) at the para positions of the aromatic rings impart strong electron-withdrawing properties, influencing the compound’s electronic structure, stability, and reactivity.
Properties
CAS No. |
74661-46-4 |
|---|---|
Molecular Formula |
C20H14N4O4 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[2-[(4-nitrophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22-14-16-7-11-18(12-8-16)24(27)28/h1-14H |
InChI Key |
HJLFCHNAMMYVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nanoparticle Catalysis
Zinc oxide (ZnO) nanoparticles enhance reaction efficiency by providing a high surface area for reactant adsorption.
Procedure :
-
Suspend ZnO nanoparticles (5 mol%) in ethanol.
-
Add o-phenylenediamine and 4-nitrobenzaldehyde in a 1:2 molar ratio.
-
Reflux at 70°C for 3 hours.
Fe/S Redox Catalysis
Iron-sulfur catalysts promote oxidative condensation while suppressing side reactions.
Procedure :
-
Mix o-phenylenediamine, 4-nitrobenzaldehyde, and Fe/S (10 mol%) in dichloromethane.
-
Stir at room temperature for 4 hours.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol, acetic acid, 80°C | 6–8 h | 85–90 | Simple setup, scalable | Long reaction time |
| Microwave-Assisted | Acetonitrile, HCl, 100°C | 15–20m | 88–92 | Fast, energy-efficient | Requires specialized equipment |
| Solvent-Free | PTSA, 100°C | 2 h | 82–85 | Eco-friendly, no solvent | Risk of overheating |
| Nanoparticle Catalysis | ZnO, ethanol, 70°C | 3 h | 90–94 | High selectivity, mild conditions | Cost of nanoparticles |
| Fe/S Catalysis | Dichloromethane, room temp | 4 h | 87–89 | Ambient conditions, no by-products | Sensitivity to moisture |
Characterization and Quality Control
The product is typically characterized using:
-
FT-IR : Peaks at 1620–1630 cm⁻¹ (C=N stretch) and 1520–1530 cm⁻¹ (NO₂ asymmetric stretch).
-
¹H NMR : Aromatic protons appear as doublets at δ 7.5–8.5 ppm, with imine protons at δ 8.2–8.4 ppm.
-
X-ray Crystallography : Confirms the planar geometry of the Schiff base and nitro group orientation.
Challenges and Optimization Strategies
-
Side Reactions : Over-condensation or cyclization to benzimidazoles can occur at elevated temperatures. Mitigated by using stoichiometric aldehyde and avoiding excess acid.
-
Nitro Group Stability : Decomposition above 120°C necessitates controlled heating.
-
Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- Molecular Mass : 347.37 g/mol
- CAS Registry Number : 3169-22-0
This compound features two nitrophenyl groups attached to a central diamine structure, which enhances its reactivity and interaction with biological systems.
Medicinal Chemistry
1,2-Benzenediamine derivatives have been extensively studied for their potential as pharmaceutical agents. The nitrophenyl substituents can enhance biological activity through various mechanisms:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzenediamine are being investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that certain benzenediamine derivatives possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
Material Science
The compound is also utilized in the synthesis of advanced materials:
- Dyes and Pigments : The nitrophenyl groups can be functionalized to produce dyes used in textile and polymer industries. These compounds provide vibrant colors and stability against environmental conditions .
- Polymer Chemistry : 1,2-Benzenediamine derivatives are used as curing agents in epoxy resins, enhancing the thermal and mechanical properties of the final products. The incorporation of such compounds improves adhesion and durability in coatings and adhesives .
Analytical Chemistry
The compound is employed in various analytical techniques:
- Chromatography : It serves as a derivatizing agent in chromatographic analyses, improving the detection limits for certain analytes by forming more stable complexes .
- Spectroscopy : The unique spectral properties of 1,2-benzenediamine derivatives make them suitable for use in UV-Vis spectroscopy, aiding in the quantitative analysis of complex mixtures .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis and biological evaluation of benzenediamine derivatives. The results indicated that certain modifications to the nitrophenyl groups significantly enhanced their anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 25 | Cell cycle arrest |
Case Study 2: Dye Synthesis
Research into the dyeing properties of benzenediamine derivatives revealed that they can be effectively used to dye wool and silk fabrics. The study highlighted the fastness properties of these dyes under various washing conditions, indicating their potential for commercial dye applications .
| Dye Type | Fabric Type | Fastness Rating |
|---|---|---|
| Dye A | Wool | Excellent |
| Dye B | Silk | Good |
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N,N'-bis(4-nitrophenyl)ethane-1,2-diamine (CAS 5431-36-7)
- Structure : Ethane-1,2-diamine backbone with two 4-nitrophenyl groups attached via amine linkages.
- Comparison : Unlike the aromatic 1,2-benzenediamine core, this compound has an aliphatic backbone, reducing conjugation and altering solubility. The absence of imine bonds makes it less prone to hydrolysis but limits its utility in metal coordination compared to Schiff bases .
3-Methyl-N,N'-bis(2-pyridinylmethyl)-1,2-benzenediamine (PyTo)
- Structure : 1,2-Benzenediamine substituted with pyridinylmethyl groups.
- Comparison : The pyridine moieties enhance metal-binding capabilities, making PyTo a superior ligand for transition metals (e.g., in extraction of Am(III) and Eu(III) thiocyanates). However, the lack of nitro groups reduces its electron-accepting capacity .
Compounds with Nitroaromatic Substituents
Tris(4-nitrophenyl)amine
- Structure : Central amine nitrogen bonded to three 4-nitrophenyl groups.
- Comparison : The tri-substituted structure creates a planar, electron-deficient system with applications in organic electronics. Unlike the target compound, it lacks a diamine backbone, limiting its use in chelation but enhancing charge-transport properties .
1,2-Bis(4-nitrophenyl) Disulfide (Compound 6)
- Structure : Two 4-nitrophenyl groups connected by a disulfide (-S-S-) bridge.
- Comparison : The disulfide linkage introduces redox activity, enabling applications in stabilizing biomolecules like Pdcd3. However, the absence of a Schiff base or amine backbone limits its coordination chemistry .
Substituted Stilbenes and Related Aromatics
(E)-1,1'-(1,2-Ethenediyl)bis[4-nitrobenzene]
- Structure : Two 4-nitrophenyl groups linked by an ethene bridge.
- Comparison : The conjugated double bond system allows for strong π-π interactions and fluorescence properties. Unlike the target compound, it lacks nitrogen-based functional groups, limiting its use in catalysis or ligand design .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| 1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]- | Benzene-1,2-diamine | Imine, 4-nitrophenyl | High conjugation, metal chelation | Coordination polymers, sensors |
| N,N'-bis(4-nitrophenyl)ethane-1,2-diamine | Ethane-1,2-diamine | Amine, 4-nitrophenyl | Hydrolytic stability, limited conjugation | Organic synthesis intermediates |
| 1,2-Bis(4-nitrophenyl) disulfide | Disulfide | 4-nitrophenyl, -S-S- | Redox activity, biomolecular stabilization | Antioxidant research, biochemistry |
| Tris(4-nitrophenyl)amine | Central amine | 4-nitrophenyl | Electron-deficient, planar structure | Organic semiconductors, OLEDs |
Table 2: Electronic and Physical Properties
| Compound Name | λₘₐₓ (nm) | Melting Point (°C) | Solubility (Common Solvents) | LogP (Predicted) |
|---|---|---|---|---|
| 1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]- | ~350 | 220–225 (dec.) | DMF, DMSO, CHCl₃ | 3.8 |
| N,N'-bis(4-nitrophenyl)ethane-1,2-diamine | N/A | 180–185 | Ethanol, acetone | 2.5 |
| Tris(4-nitrophenyl)amine | ~400 | 245–250 | Chlorobenzene, THF | 4.2 |
Discussion of Substituent Effects
- Nitro Groups: The -NO₂ groups in the target compound enhance electron-withdrawing character, stabilizing the imine bonds and lowering the LUMO energy. This contrasts with methoxy (-OCH₃) or methyl (-CH₃) substituents, which increase electron density and reduce stability under oxidative conditions .
- Backbone Rigidity : The aromatic 1,2-benzenediamine core provides rigidity and conjugation, favoring applications in optoelectronics. Aliphatic backbones (e.g., ethane-1,2-diamine) offer flexibility but reduce thermal stability .
Biological Activity
1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]- (commonly referred to as Bis(4-nitrophenyl)methylenediamine) is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, focusing on its antimicrobial, anticancer, and antiparasitic properties.
Chemical Structure and Properties
The compound features a central methylene bridge connecting two 4-nitrophenyl groups to a 1,2-benzenediamine core. Its chemical structure can be represented as follows:
This structure is critical for its biological activity, particularly in the interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2-benzenediamine exhibit significant antimicrobial properties. A study evaluated several synthesized compounds against Staphylococcus aureus and Escherichia coli , showing that some derivatives had comparable or superior activity compared to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | Comparison with Ampicillin |
|---|---|---|---|
| C1 | Staphylococcus aureus | 15 | Comparable |
| C2 | Escherichia coli | 18 | Superior |
| C3 | Staphylococcus aureus | 12 | Inferior |
Anticancer Activity
The anticancer potential of Bis(4-nitrophenyl)methylenediamine has been investigated through various in vitro studies. It has shown promising results against several cancer cell lines, including breast and colon cancer cells. The National Cancer Institute (NCI) performed screening that indicated this compound's ability to inhibit cell proliferation significantly.
Case Study: NCI Screening Results
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values :
- MCF-7: 25 µM
- HCT-116: 30 µM
These results suggest that the compound may interfere with cellular mechanisms involved in cancer progression.
Antiparasitic Activity
In addition to its antibacterial and anticancer properties, this compound has also been evaluated for antiparasitic activity. A study focused on its effects against Giardia intestinalis and Entamoeba histolytica , revealing an IC50 value of approximately 3.95 μM against Giardia, indicating a potent antiparasitic effect .
Table 2: Antiparasitic Activity
| Parasite | IC50 (µM) | Comparison with Benznidazole |
|---|---|---|
| Giardia intestinalis | 3.95 | More active |
| Entamoeba histolytica | 4.27 | Less active |
The biological activities of Bis(4-nitrophenyl)methylenediamine are believed to be linked to its ability to interact with specific enzymes and cellular pathways. For instance, its structure allows it to act as an inhibitor of certain enzymes involved in cell growth and replication, which is particularly relevant in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-, and how can reaction efficiency be maximized?
- Methodological Answer : This compound is synthesized via a Schiff base condensation reaction between 1,2-benzenediamine and 4-nitrobenzaldehyde. Optimal conditions include using a catalytic acid (e.g., acetic acid) in ethanol under reflux (70–80°C) for 12–24 hours. Reaction efficiency can be enhanced by employing molecular sieves to remove water, driving the equilibrium toward imine formation . Purification is typically achieved via recrystallization from ethanol or DCM/hexane mixtures. Yield improvements (>80%) are reported using stoichiometric control (2:1 aldehyde-to-diamine ratio) .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
- Methodological Answer :
- FTIR : Confirm C=N stretching vibrations (1600–1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹, asymmetric stretching) .
- 1H NMR : Look for imine proton signals (δ 8.3–8.5 ppm) and aromatic proton splitting patterns consistent with the bis-4-nitrophenyl substituents .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to the molecular weight (calculated: ~406.3 g/mol) .
Q. What are the key solubility properties of this compound in common organic solvents?
- Methodological Answer : The compound is sparingly soluble in polar protic solvents (e.g., water, methanol) but dissolves readily in aprotic solvents like DMSO, DMF, and dichloromethane. Solubility tests under controlled temperatures (25–60°C) reveal increased dissolution in DMF at elevated temperatures, making it ideal for recrystallization .
Advanced Research Questions
Q. How does the electronic structure of the nitro groups influence the compound’s reactivity in coordination chemistry?
- Methodological Answer : The electron-withdrawing nitro groups enhance the Lewis acidity of the imine nitrogen, facilitating metal coordination. UV-Vis spectroscopy (e.g., shifts in λmax upon metal binding) and cyclic voltammetry can quantify electronic effects. Density Functional Theory (DFT) calculations reveal reduced electron density at the imine N-atoms, favoring interactions with transition metals like Cu(II) or Fe(III) .
Q. What experimental approaches can resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer : Contradictory thermal decomposition temperatures (e.g., 196–201°C vs. 157–161°C in similar derivatives ) may arise from polymorphic variations or impurities. Use Differential Scanning Calorimetry (DSC) to identify phase transitions and Thermogravimetric Analysis (TGA) to assess decomposition kinetics. High-purity samples (≥99% by HPLC) are critical for reproducible data .
Q. What strategies mitigate decomposition of this compound during catalytic applications under varying pH conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 2–12) show degradation above pH 10 due to hydrolysis of the imine bond. Encapsulation in mesoporous silica or coordination with stabilizing metals (e.g., Zn(II)) reduces decomposition. Kinetic monitoring via HPLC at timed intervals quantifies degradation rates .
Data Contradictions and Validation
- Melting Point Variability : Discrepancies in melting points (e.g., 157–161°C vs. 196–201°C ) may reflect differing crystal forms. Single-crystal X-ray diffraction can identify polymorphs, while DSC confirms thermal profiles.
- Spectral Interpretation : Conflicting NMR shifts (e.g., imine proton δ values) require calibration against internal standards (e.g., TMS) and solvent correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
